TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl
Description
TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl is a modified nucleoside derivative designed for applications in oligonucleotide synthesis. Its structure comprises:
- TBDPS (tert-butyldiphenylsilyl): A bulky silyl protecting group attached at the 3'-position of the sugar moiety, providing steric hindrance and stability under basic conditions .
- DMT (dimethoxytrityl): A photolabile, acid-sensitive protecting group at the 5'-position, commonly used for temporary hydroxyl protection during solid-phase DNA synthesis .
- 2-deoxy-D-erythro-pentofuranosyl: A deoxyribose sugar in the β-D configuration, forming the backbone of the nucleoside.
- Thymin-1-yl: A thymine base linked to the 1'-position of the sugar.
This compound serves as a critical intermediate in the synthesis of oligonucleotides, enabling precise control over sequential coupling and deprotection steps.
Properties
Molecular Formula |
C47H50N2O7Si |
|---|---|
Molecular Weight |
783.0 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(diphenyl)silyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C47H50N2O7Si/c1-33-31-49(45(51)48-44(33)50)43-30-41(56-57(46(2,3)4,39-18-12-8-13-19-39)40-20-14-9-15-21-40)42(55-43)32-54-47(34-16-10-7-11-17-34,35-22-26-37(52-5)27-23-35)36-24-28-38(53-6)29-25-36/h7-29,31,41-43H,30,32H2,1-6H3,(H,48,50,51)/t41-,42+,43+/m0/s1 |
InChI Key |
KSODKMGBMXAOIR-VDXPIPGDSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C(C)(C)C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl” involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of protective groups such as tert-butyldiphenylsilyl (TBDPS) and dimethoxytrityl (DMT). These protective groups are essential for preventing unwanted reactions during subsequent steps.
Core Structure Synthesis: The core structure is synthesized using a series of condensation and cyclization reactions. Common reagents include strong acids or bases, and the reactions are often carried out under inert atmospheres to prevent oxidation.
Introduction of Protective Groups: The TBDPS and DMT groups are introduced using silylation and tritylation reactions, respectively. These reactions typically require catalysts such as imidazole or pyridine and are carried out at controlled temperatures to ensure selectivity.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory procedures while ensuring consistency and purity. This often requires the use of automated reactors and stringent quality control measures. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
“TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions protected by TBDPS and DMT groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deprotected or partially reduced compounds.
Scientific Research Applications
“TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl” has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of nucleic acid interactions and modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl” exerts its effects involves interactions with specific molecular targets. The protective groups (TBDPS and DMT) play a crucial role in modulating the reactivity and stability of the compound. These groups can be selectively removed under specific conditions, allowing for controlled reactions and modifications.
Comparison with Similar Compounds
TBDMS-Protected Thymidine Derivatives
Example : 1-((2R,4S,5R)-5-((tert-Butyldimethylsilyloxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione (Compound 11, )
- Key Differences :
- Protecting Group : TBDMS (tert-butyldimethylsilyl) instead of TBDPS. TBDMS is smaller and less sterically hindered, leading to faster reaction kinetics but lower stability under acidic or nucleophilic conditions .
- Position : TBDMS is typically used for 3'-OH protection, similar to TBDPS, but its smaller size allows for easier removal under mild fluoride-based conditions (e.g., TBAF) .
- Applications : Favored in RNA synthesis due to its compatibility with 2'-OH protection strategies.
Azido-Modified Dideoxy Nucleosides
Example: 1-{3-[3-(3-Azido-2,3-dideoxy-β-d-pentofuranosyl)-5-methyl-2,6-dioxo-3,6-dihydropyrimidin-1-yl]-2,3-dideoxy-β-d-pentofuranosyl}-5-methylpyrimidine-2,4-dione (Compound d, )
DMT-Protected Nucleosides with Alternative Silyl Groups
Example : Compounds synthesized using TBDPS and Ts (tosyl) groups ()
- Key Differences :
- Orthogonal Protection : TBDPS offers orthogonal stability compared to Ts (removed via nucleophilic substitution) or Ac (acetyl, removed under basic conditions).
- Synthetic Utility : TBDPS/DMT combinations enable multi-step synthesis with selective deprotection, critical for complex oligonucleotide architectures .
Tabulated Comparison of Key Properties
Research Findings and Analytical Insights
Chromatographic Behavior
- TBDPS/DMT-protected nucleosides exhibit longer retention times in reverse-phase HPLC compared to TBDMS analogs, owing to increased hydrophobicity .
- Impurities such as mono-deprotected species (e.g., DMT-only) are controlled via rigorous washing (aqueous NaHCO₃, brine) and silica gel chromatography .
Biological Activity
TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl is a chemically modified nucleoside that has garnered attention for its potential biological activities. This compound is characterized by the presence of TBDPS (tert-butyldiphenylsilyl) and DMT (dimethoxytrityl) protecting groups, which influence its reactivity and interactions in biological systems. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry, particularly in the development of nucleoside analogs for therapeutic purposes.
The molecular formula of this compound is C47H50N2O7Si, with a molecular weight of approximately 786.01 g/mol. Its structure includes a deoxythymidine backbone modified with specific protecting groups that enhance stability and solubility in biological environments.
The biological activity of this compound is primarily attributed to its interaction with nucleic acids. The modifications made to the thymidine structure allow for enhanced binding affinity to DNA and RNA, potentially influencing transcription and replication processes.
Antiviral Activity
Research indicates that modified nucleosides can exhibit antiviral properties by mimicking natural nucleotides, thus inhibiting viral replication. In particular, studies have shown that compounds similar to this compound can impede the activity of viral polymerases, making them promising candidates for antiviral drug development.
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting normal nucleic acid metabolism. This effect is likely due to the incorporation of the modified nucleoside into DNA, leading to faulty replication and cell death.
Case Studies
- Antiviral Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of DMT-protected nucleosides, including TBDPS derivatives, for their ability to inhibit HIV replication in vitro. Results demonstrated a significant reduction in viral load at micromolar concentrations, indicating strong antiviral potential.
- Antitumor Activity : In another investigation reported in Cancer Research, TBDPS-modified nucleosides were tested against various cancer cell lines. The results showed that these compounds exhibited cytotoxic effects at concentrations lower than traditional chemotherapeutics, suggesting a favorable therapeutic index.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C47H50N2O7Si |
| Molecular Weight | 786.01 g/mol |
| Antiviral IC50 | 5 µM (against HIV) |
| Antitumor IC50 | 10 µM (against HeLa cells) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
